
Fmoc-Lys(Mtt)-OH
Übersicht
Beschreibung
Fmoc-Lys(Mtt)-OH, also known as N-α-Fmoc-N-ε-4-methyltrityl-L-lysine, is a derivative used in the synthesis of branched peptides and peptides modified at the lysine side-chain . It is also used for the construction of templates and multifunctionalized resins for combinatorial synthesis .
Synthesis Analysis
The synthesis of this compound involves two steps from lysine, with an overall yield of 42% . The side-chain Mtt group can be selectively removed with 1% TFA in DCM .
Molecular Structure Analysis
The molecular formula of this compound is C41H40N2O4 . Its molecular weight is 624.8 g/mol . The IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[4-methylphenyl-diphenylmethyl]amino]hexanoic acid .
Chemical Reactions Analysis
The N epsilon-Mtt function can be quantitatively removed upon treatment with 1% TFA in dichloromethane or with a 1:2:7 mixture of acetic acid/trifluoro .
Physical And Chemical Properties Analysis
This compound is a powder form compound . It has a melting point of 140-150 °C . It is used in Fmoc solid-phase peptide synthesis .
Wissenschaftliche Forschungsanwendungen
Synthesis of Branched and Cyclic Peptides : Fmoc-Lys(Mtt)-OH is a useful building block for the preparation of branched and cyclic peptides, as well as for the modification of peptides with dye labels, biotin, and various functional groups. This is made possible due to its extremely acid-labile nature which allows for effective cleavage and synthesis processes (Tong & Hong, 2001).
Solid-Phase Peptide Synthesis (SPPS) : It is used in solid-phase peptide synthesis, enabling the construction of complex peptide structures. For example, its utility was demonstrated in the synthesis of a cyclic cholecystokinin analog and various types of lysine cores suitable for the synthesis of antigenic peptides or template-assembled synthetic proteins (Aletras et al., 2009).
Synthesis of Reactive Peptide Crosslinkers : this compound plays a role in the synthesis of reactive peptide crosslinkers, which are crucial for tissue engineering applications. Its selective deprotection capabilities allow for the introduction of reactive groups in the fabrication of biomimetic scaffolds (He & Jabbari, 2006).
Ligand-Targeted Fluorescent-Labelled Chelating Peptide Conjugates : It has been utilized in the design and assembly of targeting ligands, peptidic spacers, and fluorescent tags for applications in cancer theranostics. This includes creating conjugates targeting specific cancer types and enabling fluorescent-guided imaging (Sengupta et al., 2018).
Supramolecular Gels in Biomedicine : Its application extends to the field of biomedical materials, particularly in the formation of supramolecular hydrogels. These gels are used for their biocompatible and biodegradable properties, and the research explored its incorporation into gels for enhanced antimicrobial activity (Croitoriu et al., 2021).
Antimicrobial Peptide Synthesis : this compound is involved in the synthesis of peptides with antimicrobial activity, contributing to the development of new therapeutic agents (Liakopoulou-Kyriakides et al., 1997).
Synthesis of Fluorescein-Labelled Peptides : Its stability and reactivity make it suitable for the synthesis of fluorescein-labelled peptides, which are important in various biological evaluations (Katayama et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Fmoc-Lys(Mtt)-OH is primarily used in the field of peptide synthesis . Its primary target is the peptide chain that is being synthesized. The compound plays a crucial role in the addition of the amino acid lysine with a side-chain modification at the C-terminal end of the peptide .
Mode of Action
This compound interacts with its target through a process known as Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group provides protection for the amino group during the peptide synthesis process. The Mtt group on the side-chain of lysine can be selectively removed on the solid phase with 1% TFA in DCM, unmasking the side-chain lysine amino group for further functionalization .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound facilitates the addition of the lysine residue to the growing peptide chain, thereby influencing the overall structure and function of the final peptide product .
Pharmacokinetics
The compound’s bioavailability in the reaction mixture and its stability under the reaction conditions are critical for its effectiveness in peptide synthesis .
Result of Action
The result of this compound action is the successful incorporation of a lysine residue into the peptide chain. This can significantly influence the biological activity of the peptide, as lysine is involved in many protein-protein interactions due to its positively charged side chain .
Action Environment
The action of this compound is influenced by various environmental factors in the laboratory setting. These include the pH of the reaction mixture, the temperature, and the presence of other reagents. Proper control of these conditions is essential to ensure the compound’s efficacy and stability .
Biochemische Analyse
Biochemical Properties
In biochemical reactions, Fmoc-Lys(Mtt)-OH plays a crucial role. The Mtt group can be removed selectively on the solid phase with 1% TFA in DCM, unmasking the side-chain lysine amino group for further functionalization
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in peptide synthesis. The Fmoc group serves as a temporary protecting group for the N-terminus in Fmoc SPPS . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not clearly defined in the available literature.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)42-27-13-12-22-38(39(44)45)43-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNAIDIXCOZAJ-LHEWISCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449905 | |
| Record name | Fmoc-Lys(Mtt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167393-62-6 | |
| Record name | Fmoc-Lys(Mtt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Fmoc-Lys(Mtt)-OH particularly useful in peptide synthesis?
A1: The key advantage of this compound lies in its two orthogonal protecting groups: the Fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the 4-Methyltrityl (Mtt) group protecting the epsilon-amino group of lysine. This allows for selective deprotection strategies. The Mtt group can be removed under mildly acidic conditions (1% Trifluoroacetic acid (TFA) in dichloromethane) [, , ] that leave the Fmoc group and acid-labile resins like the 2-chlorodiphenylmethyl- and the Wang-resin intact. This selective deprotection is crucial for introducing modifications or branching points at specific lysine residues within the peptide chain.
Q2: Can you provide an example of how this compound is used in peptide synthesis?
A2: Certainly! One application is the creation of branched peptides. Let's say you're synthesizing a peptide that requires a branched structure at a specific lysine residue. You'd first incorporate this compound into the peptide chain on a solid support. Then, you'd selectively remove the Mtt group using the mild acidic conditions mentioned earlier. This exposes the lysine's epsilon-amino group, allowing you to couple another peptide chain to this specific point, creating the desired branched structure. This strategy is exemplified in the synthesis of a cyclic cholecystokinin analog [].
Q3: Besides branched peptides, are there other applications where this compound is advantageous?
A3: Absolutely. This reagent is valuable for synthesizing lysine cores used in developing multiple antigenic peptides (MAPs) and template-assembled synthetic proteins (TASPs) []. The selective deprotection of the lysine side chain allows for the attachment of multiple peptide antigens to a single core, making it useful in vaccine development. Furthermore, researchers have utilized this compound in the synthesis of liraglutide, a glucagon-like peptide-1 receptor agonist []. In this case, the selective deprotection allowed for the attachment of palmitic acid to the lysine side chain, which is crucial for the drug's long-acting properties.
Q4: What are the limitations of using this compound in peptide synthesis?
A4: While extremely useful, there are some considerations when using this compound:
Q5: Where can researchers find more information on the use and applications of this compound?
A5: Several publications delve into the specifics of using this compound. You can find detailed protocols and application examples in research articles available on platforms like Semantic Scholar. The provided references [, , , ] are a good starting point for further exploration.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



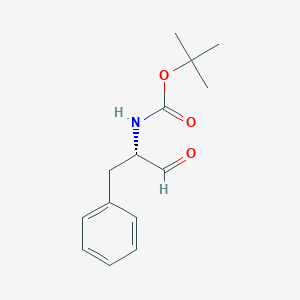

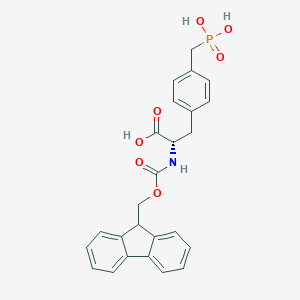
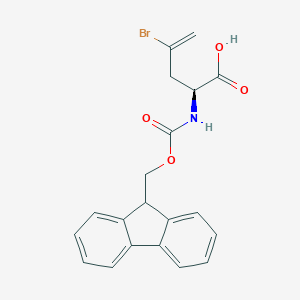
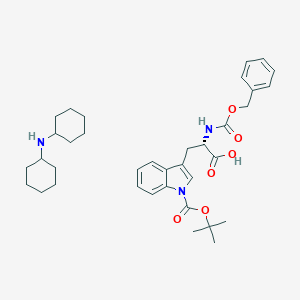
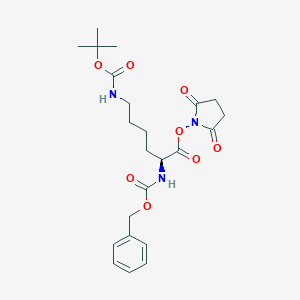
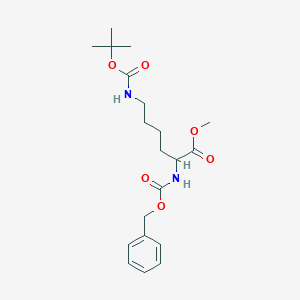
![(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B556971.png)

![(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B556976.png)



